1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)-
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Overview
Description
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- is a complex organic compound that features a phenothiazine core, a morpholine ring, and a propanone group. Compounds with phenothiazine structures are often studied for their pharmacological properties, including antipsychotic and antiemetic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Attachment of the Propanone Group: This step might involve Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Morpholine Ring: This can be done through nucleophilic substitution reactions where a morpholine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenothiazine core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- would likely involve interactions with specific molecular targets such as enzymes or receptors. The phenothiazine core is known to interact with dopamine receptors, which could explain some of its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antiemetic properties.
Morphine: Contains a morpholine ring and is used as an analgesic.
Uniqueness
1-Propanone, 3-(4-morpholinyl)-1-(10H-phenothiazin-2-yl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other phenothiazine or morpholine derivatives.
Properties
CAS No. |
89516-43-8 |
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Molecular Formula |
C19H20N2O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-(10H-phenothiazin-2-yl)propan-1-one |
InChI |
InChI=1S/C19H20N2O2S/c22-17(7-8-21-9-11-23-12-10-21)14-5-6-19-16(13-14)20-15-3-1-2-4-18(15)24-19/h1-6,13,20H,7-12H2 |
InChI Key |
HWNUILOLMIBHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
Origin of Product |
United States |
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